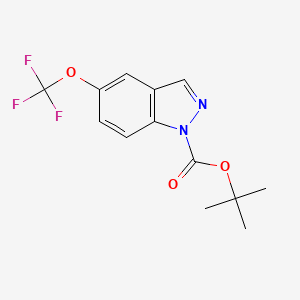

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWMSZUCQJXCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of specific substituents onto the indazole core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group (-OCF₃) is a particularly valuable substituent due to its ability to enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond acceptor.

This comprehensive technical guide details a robust and well-established synthetic pathway for tert-butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This compound serves as a crucial building block in drug discovery, with the tert-butoxycarbonyl (Boc) protecting group facilitating regioselective functionalization at other positions of the indazole ring.[2] We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights gleaned from extensive practical application.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a two-step sequence from the key intermediate, 5-(trifluoromethoxy)-1H-indazole. This intermediate can, in turn, be synthesized from commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, involves three primary stages:

-

Synthesis of 4-(Trifluoromethoxy)phenylhydrazine: This key precursor is prepared from 4-(trifluoromethoxy)aniline via a diazotization reaction followed by reduction.

-

Formation of the Indazole Core: Cyclization of the synthesized hydrazine derivative yields 5-(trifluoromethoxy)-1H-indazole.

-

Boc Protection: The final step involves the protection of the N1 position of the indazole ring with a tert-butoxycarbonyl group.

Part 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

The synthesis of the crucial hydrazine intermediate is a well-documented process, typically achieved through the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.[3]

Mechanistic Insights

The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite.[3]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)aniline | 177.12 | 10.0 g | 56.4 mmol |

| Concentrated Hydrochloric Acid | 36.46 | 25 mL | - |

| Sodium Nitrite | 69.00 | 4.28 g | 62.0 mmol |

| Sodium Sulfite | 126.04 | 15.6 g | 123.8 mmol |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) and concentrated hydrochloric acid (15 mL) in water (50 mL).

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (4.28 g, 62.0 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Reduction:

-

In a separate beaker, prepare a solution of sodium sulfite (15.6 g, 123.8 mmol) in water (100 mL) and cool it to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Hydrolysis and Isolation:

-

Add concentrated hydrochloric acid (10 mL) to the reaction mixture and heat to reflux for 2 hours.

-

Cool the mixture to 0-5 °C. The product, 4-(trifluoromethoxy)phenylhydrazine hydrochloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[3]

-

Part 2: Synthesis of 5-(Trifluoromethoxy)-1H-indazole

The formation of the indazole ring system from a phenylhydrazine derivative can be achieved through various cyclization strategies. A common approach involves the reaction with a suitable one-carbon electrophile, such as formic acid, which serves as the source of the C3 carbon of the indazole ring.

Mechanistic Insights

The reaction is believed to proceed through the formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (a variation of the Fischer indole synthesis).[4] The trifluoromethoxy group at the para-position directs the cyclization to the ortho-position of the phenyl ring.

Caption: Key steps in the formation of the indazole ring.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)phenylhydrazine HCl | 228.59 | 10.0 g | 43.7 mmol |

| Formic Acid (98%) | 46.03 | 50 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Cyclization:

-

In a round-bottom flask, suspend 4-(trifluoromethoxy)phenylhydrazine hydrochloride (10.0 g, 43.7 mmol) in formic acid (50 mL).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 5-(trifluoromethoxy)-1H-indazole.

-

Part 3: Synthesis of this compound

The final step in the synthesis is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.[2]

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the indazole nitrogen onto the electrophilic carbonyl carbon of (Boc)₂O. The use of a base, such as 4-(dimethylamino)pyridine (DMAP), is often employed to deprotonate the indazole and increase its nucleophilicity, thereby catalyzing the reaction.[5]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(Trifluoromethoxy)-1H-indazole | 202.12 | 5.0 g | 24.7 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.47 g | 29.6 mmol |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.30 g | 2.47 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Boc Protection:

-

Dissolve 5-(trifluoromethoxy)-1H-indazole (5.0 g, 24.7 mmol) in dichloromethane (100 mL) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (6.47 g, 29.6 mmol) and 4-(dimethylamino)pyridine (0.30 g, 2.47 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a pure solid.

-

Conclusion

This guide has provided a detailed, step-by-step methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the underlying reaction mechanisms and adhering to the outlined protocols, researchers can reliably produce this key building block for the development of novel indazole-based therapeutics. The presented pathway is robust, scalable, and utilizes readily available starting materials, making it a practical approach for both academic and industrial laboratories.

References

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Borsche–Drechsel cyclization. Wikipedia. [Link]

-

Synthesis of 5-fluoro-1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole hydrochloride. PrepChem.com. [Link]

-

Cyclization of arylhydrazone 3a to indazoles 4a and 5a. ResearchGate. [Link]

-

Supporting Information. pubs.acs.org. [Link]

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

Sources

- 1. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Introduction

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is a specialized heterocyclic compound of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. The indazole core is a well-established pharmacophore, known to be present in a variety of biologically active molecules with applications as kinase inhibitors and anticancer agents.[1][2] This particular derivative is functionalized with a trifluoromethoxy group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indazole ring.

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor. The Boc protecting group offers a robust yet readily cleavable means of masking the N-H functionality of the indazole ring, allowing for selective chemical transformations at other positions of the molecule.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in synthetic chemistry and drug discovery programs.

Physicochemical and Spectroscopic Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃F₃N₂O₃ | [4] |

| Molecular Weight | 302.25 g/mol | |

| CAS Number | 1346521-27-4 | [4] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | Inferred from general chemical principles |

| Storage Temperature | Ambient |

Spectroscopic Characterization:

While specific spectra for this exact compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related structures.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system, with their chemical shifts and coupling constants influenced by the trifluoromethoxy group. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region (around 1.5-1.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 150-160 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the indazole ring. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1710-1730 cm⁻¹) and C-F stretching vibrations.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-(trifluoromethoxy)-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Boc Protection of 5-(trifluoromethoxy)-1H-indazole

The introduction of the Boc group is a standard procedure in organic synthesis for the protection of amines and related nitrogen-containing heterocycles.[7][8][9] The reaction proceeds by nucleophilic attack of the indazole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-(trifluoromethoxy)-1H-indazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise while stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Chemical Stability

The reactivity of this compound is primarily dictated by the Boc protecting group and the inherent chemical nature of the indazole ring.

Deprotection of the Boc Group:

The tert-butoxycarbonyl group is stable under a wide range of conditions but can be readily cleaved under acidic conditions.[3] This allows for the selective deprotection of the indazole nitrogen when necessary for subsequent synthetic steps.

-

Acidic Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) will efficiently remove the Boc group.[3]

Caption: Deprotection of the Boc group under acidic conditions.

-

Basic Deprotection: While generally stable to bases, the Boc group on indazoles can be cleaved under specific basic conditions, for example, using sodium methoxide in methanol.[10]

Reactivity of the Indazole Core:

With the N1 position protected, the indazole ring can undergo various functionalization reactions. For instance, the C3 position can be a site for metal-catalyzed cross-coupling reactions if a suitable leaving group (e.g., iodine or bromine) is present.[11][12] The trifluoromethoxy group is generally stable to a wide range of reaction conditions.

Safety and Handling

This compound is classified as harmful if swallowed.[4] It may also cause skin and eye irritation, as well as respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.[4]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[4][13][14][15][16]

Applications in Research and Development

The structural features of this compound make it a valuable building block in drug discovery and medicinal chemistry. The indazole scaffold is a privileged structure in many kinase inhibitors, and the trifluoromethoxy group can impart favorable pharmacokinetic properties.[1][17] The Boc-protected nitrogen allows for the controlled and regioselective introduction of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.[12]

Conclusion

This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is straightforward, and its reactivity is well-defined, making it a versatile tool for medicinal chemists. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research setting.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet - tert-Butyl 5-amino-1H-indazole-1-carboxylate.

- ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Fluorochem. (n.d.). This compound.

- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- BLD Pharmatech. (n.d.). BD02338921 - Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Wiley-VCH. (2007). Supporting Information.

- PubChem. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate.

- Cayman Chemical. (2024, December 11). Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.

- BenchChem. (n.d.). tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- SynHet. (n.d.). Tert-butyl5-[(carbamothioylhydrazinylidene)methyl]indazole-1-carboxylate.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- ResearchGate. (2025, July 30). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.

- Suzhou Health Chemicals Co. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from Suzhou Health Chemicals Co. website.

- Chem-Impex. (n.d.). 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- BLDpharm. (n.d.). 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate.

- Achmem. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate.

- National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.

- ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. wiley-vch.de [wiley-vch.de]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. chemimpex.com [chemimpex.com]

Spectroscopic data for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Data for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Introduction

This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold is a significant pharmacophore in drug discovery, known for its presence in compounds with a wide range of biological activities. The incorporation of a trifluoromethoxy (-OCF3) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability, making it a valuable substituent in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the indazole nitrogen, enabling selective chemical transformations.

Accurate structural elucidation and purity assessment are critical in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The data presented herein is primarily based on predictive models and analysis of analogous structures, providing a robust framework for researchers.

Molecular Structure Analysis

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure, with atom numbering for NMR assignment, is presented below.

Diagram 1: Molecular Structure

Caption: Numbered structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C spectra, tetramethylsilane (TMS) is the reference, while for ¹⁹F NMR, CFCl₃ is the standard reference.

| Atom No. | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| H3 | δ 8.20 (s, 1H) | - | - |

| H4 | δ 7.65 (dd, J ≈ 9.0, 2.0 Hz, 1H) | - | - |

| H6 | δ 8.05 (d, J ≈ 9.0 Hz, 1H) | - | - |

| H7 | δ 7.90 (d, J ≈ 2.0 Hz, 1H) | - | - |

| C3 | - | δ 135.5 | - |

| C3a | - | δ 122.0 | - |

| C4 | - | δ 115.0 | - |

| C5 | - | δ 148.0 | - |

| C6 | - | δ 125.0 | - |

| C7 | - | δ 118.0 | - |

| C7a | - | δ 141.0 | - |

| C8 (C=O) | - | δ 149.5 | - |

| C9 (t-Bu, quat.) | - | δ 85.0 | - |

| C10,11,12 (t-Bu, CH₃) | δ 1.70 (s, 9H) | δ 28.2 | - |

| C13 (-OCF₃) | - | δ 121.0 (q, ¹JCF ≈ 257 Hz) | - |

| -OCF₃ | - | - | δ -58.0 (s) |

Expertise & Experience: Interpretation of NMR Spectra

-

¹H NMR:

-

The tert-butyl group (H10, H11, H12) is expected to produce a sharp singlet integrating to nine protons at approximately δ 1.70 ppm. This is a characteristic signal for a Boc-protecting group.

-

The indazole ring protons will show distinct signals in the aromatic region (δ 7.0-8.5 ppm).

-

H3 is predicted to be a singlet around δ 8.20 ppm as it has no adjacent protons.

-

H6 , being ortho to the electron-withdrawing Boc-protected nitrogen, is expected to be the most downfield of the benzene ring protons, appearing as a doublet around δ 8.05 ppm due to coupling with H4.

-

H7 is predicted to appear as a doublet around δ 7.90 ppm, with a small coupling constant from meta-coupling to H4.

-

H4 will be a doublet of doublets around δ 7.65 ppm, showing a large ortho-coupling to H6 and a smaller meta-coupling to H7.

-

-

¹³C NMR:

-

The Boc group carbons are characteristic: the quaternary carbon (C9) around δ 85.0 ppm, the three equivalent methyl carbons (C10,11,12) at δ 28.2 ppm, and the carbonyl carbon (C8) near δ 149.5 ppm.

-

The trifluoromethoxy carbon (C13) is a key diagnostic signal. It is expected to appear as a quartet around δ 121.0 ppm due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 257 Hz).[1]

-

The aromatic carbons of the indazole ring will appear between δ 115.0 and 148.0 ppm. The carbon attached to the -OCF₃ group (C5) will be significantly affected by the oxygen's electron-donating and the CF₃'s electron-withdrawing nature.

-

-

¹⁹F NMR:

Experimental Protocol: Acquiring NMR Spectra

A self-validating system for NMR analysis ensures sample integrity and data accuracy.

Diagram 2: NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[4]

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and then perform an automated shimming process to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectra using standard pre-defined experimental parameters. A typical ¹H experiment may take a few minutes, while a ¹³C experiment may require 30 minutes to an hour, depending on the sample concentration.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transformation. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Indazole) |

| 2980-2950 | C-H stretch | Aliphatic (t-Butyl) |

| 1735-1715 | C=O stretch | Carbamate (Boc group) |

| 1620-1580 | C=C and C=N stretches | Aromatic/Indazole ring |

| 1250-1050 | C-O stretch and C-F stretch (strong, complex) | Trifluoromethoxy (-OCF₃) |

| 1150-1130 | C-O stretch | Carbamate ester |

Expertise & Experience: Interpretation of IR Spectrum

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the Boc group, expected around 1725 cm⁻¹. Its position confirms the presence of the carbamate.

-

The region between 1250-1050 cm⁻¹ will be dominated by very strong, broad absorptions characteristic of the C-F and C-O stretching modes of the trifluoromethoxy group.[6]

-

The presence of the aromatic indazole ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and ring stretching vibrations (C=C, C=N) in the 1620-1500 cm⁻¹ region.

-

Aliphatic C-H stretches from the tert-butyl group will be visible just below 3000 cm⁻¹.

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern gives valuable information about the molecule's structure.

Molecular Formula: C₁₃H₁₃F₃N₂O₃ Exact Mass (Monoisotopic): 302.0882

Predicted Mass Spectrometry Fragmentation

Under electrospray ionization (ESI) or electron ionization (EI), the molecule is expected to fragment in a predictable manner. The Boc group is particularly labile.

| m/z (Predicted) | Proposed Fragment Identity | Notes |

| 303.0960 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 302.0882 | [M]⁺˙ | Molecular ion (EI) |

| 247.0770 | [M - C₄H₉ + H]⁺ | Loss of the tert-butyl group |

| 203.0872 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group |

| 175.0559 | [Fragment from 203 - CO]⁺ | Loss of carbon monoxide |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |

Expertise & Experience: Interpretation of Fragmentation

The fragmentation of N-Boc protected compounds is well-characterized.[3][8]

-

A primary fragmentation pathway involves the loss of the entire Boc group (100 amu) or parts of it.

-

The most common fragmentation is the loss of isobutylene (56 amu), leading to a carbamic acid intermediate which then decarboxylates. This results in an apparent loss of 100 amu from the protonated molecule, yielding the protonated 5-(trifluoromethoxy)-1H-indazole at m/z 203.

-

The formation of a highly stable tert-butyl cation at m/z 57 is a hallmark of molecules containing this group and is often a very intense peak in the spectrum.[8]

-

Further fragmentation of the indazole ring itself can occur, but the initial losses from the Boc group are typically the most significant.

Diagram 3: Proposed MS Fragmentation Pathway

Caption: Key fragmentation steps for the target compound.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a high-purity solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).

-

Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate protonated molecular ions ([M+H]⁺) with minimal fragmentation in the source.[9]

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which measures the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).

-

Data Analysis: The resulting spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is compared to the theoretical mass calculated from the elemental formula to confirm the compound's identity.

References

- Kusanur, R., & Mahesh, M. (2013).Synthesis and antimicrobial activity of some new 1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 643-648.

-

Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 125-134. [Link]

-

Royal Society of Chemistry. (2019) Supporting Information for Chemical Science.[Link]

-

Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis.[Link]

-

Wiley-VCH. (2007) Supporting Information.[Link]

-

Beilstein Journals. (2019) Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.[Link]

-

Bioanalysis Zone. (2020) High-resolution mass spectrometry: more than exact mass.[Link]

-

Innovatech Labs. (2022) How Does FTIR Analysis Work?[Link]

-

NMRDB.org. Predict 13C carbon NMR spectra.[Link]

-

Georgia Institute of Technology. (2023) Small molecule NMR sample preparation.[Link]

-

nmrdb.org. Simulate and predict NMR spectra.[Link]

-

University of California, Irvine. Sample preparation for FT-IR.[Link]

-

University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.[Link]

-

G. S. Madhusudhan, et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3261-3268. [Link]

-

ACD/Labs. (2008) Confirmation of Synthesis: using MS to identify a protective group.[Link]

-

Iowa State University. NMR Sample Preparation.[Link]

-

Chemistry LibreTexts. (2021) 7: FT-IR Spectroscopy (Experiment).[Link]

-

ResearchGate. (2016) Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy.[Link]

-

SpectraBase. Indazole - Optional[FTIR] - Spectrum.[Link]

-

ResearchGate. (2021) How can I avoid the Boc-cleavage during Mass Analysis?[Link]

-

ResearchGate. (2018) Interpretation of IR spectrum of compound 1N2a.[Link]

-

Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics.[Link]

-

University of Cambridge. NMR Sample Preparation.[Link]

-

Gowda, et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 659. [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.[Link]

-

University of Arizona. How to Prepare Samples for NMR.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. acdlabs.com [acdlabs.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

The Indazole Scaffold: A Privileged Platform for Trifluoromethoxy-Driven Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1] The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design to enhance molecular properties. This guide delves into the discovery and background of trifluoromethoxy-indazole derivatives, a class of compounds gaining prominence for their unique physicochemical and pharmacological profiles. We will explore the scientific rationale underpinning their development, detail synthetic methodologies, analyze structure-activity relationships, and survey their diverse biological applications, with a particular focus on their roles as kinase inhibitors and ion channel modulators. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in the pursuit of novel therapeutics.

The Genesis of Trifluoromethoxy-Indazoles: A Strategic Design Choice

The journey into trifluoromethoxy-indazole derivatives is not one of serendipity but of deliberate molecular engineering. The indazole scaffold itself is a "privileged structure," known to interact with a multitude of biological targets.[1] However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate fine-tuning of the core structure. The introduction of the trifluoromethoxy (-OCF₃) group is a calculated move to address these challenges.

The trifluoromethoxy group is often considered a bioisostere of the methoxy (-OCH₃) or trifluoromethyl (-CF₃) group, yet it possesses a unique combination of properties.[2] Compared to the more common trifluoromethyl group, the trifluoromethoxy group is more lipophilic and is a powerful electron-withdrawing group.[2] These characteristics can profoundly influence a molecule's interaction with its biological target and its metabolic fate.

The primary motivations for incorporating a trifluoromethoxy group onto the indazole scaffold include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism that can be a liability for methoxy groups.[2] This can lead to an improved in vivo half-life of drug candidates.

-

Modulation of Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake. This property is crucial for reaching intracellular targets.[2]

-

Altered Electronic Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can modulate the pKa of the indazole ring system, influencing its binding affinity and interaction with target proteins.

-

Improved Target Engagement: The unique steric and electronic profile of the trifluoromethoxy group can lead to novel and enhanced interactions within the binding pocket of a target protein, potentially improving potency and selectivity.

Synthetic Pathways to Trifluoromethoxy-Indazole Derivatives

The synthesis of trifluoromethoxy-indazole derivatives presents unique challenges, primarily centered around the introduction of the trifluoromethoxy group. The general strategy involves the synthesis of a trifluoromethoxylated precursor, followed by the construction of the indazole ring.

Introduction of the Trifluoromethoxy Group

The direct trifluoromethoxylation of an existing indazole ring is challenging. Therefore, the more common approach is to introduce the -OCF₃ group onto a suitable aromatic precursor, which is then used to construct the indazole. A widely used precursor is a trifluoromethoxylated aniline or a related derivative.

Indazole Ring Formation

Once the trifluoromethoxylated precursor is obtained, several established methods for indazole synthesis can be employed. A common method is the Jacobson-Hugershoff synthesis or variations thereof, which involves the cyclization of an appropriately substituted hydrazine derivative.

Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)-1H-indazole

This protocol outlines a representative synthesis of a 5-(trifluoromethoxy)-1H-indazole, a key building block for more complex derivatives.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine

-

Diazotization of 4-(Trifluoromethoxy)aniline:

-

To a stirred solution of 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction of the Diazonium Salt:

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.

-

Cool the mixture to 0-5 °C to precipitate the hydrochloride salt of the desired product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(trifluoromethoxy)phenylhydrazine hydrochloride.

-

Step 2: Cyclization to 5-(Trifluoromethoxy)-1H-indazole

A variety of cyclization methods can be employed. One common approach involves the reaction of the hydrazine with a suitable carbonyl compound or equivalent, followed by cyclization. For the synthesis of the parent 5-(trifluoromethoxy)-1H-indazole, a formylating agent can be used followed by cyclization.

Biological Activities and Therapeutic Potential

Trifluoromethoxy-indazole derivatives have demonstrated a broad spectrum of biological activities, with notable examples in oncology, inflammation, and infectious diseases.

Kinase Inhibition

Ion Channel Modulation

A significant discovery in this area is the identification of 5-(2-(trifluoromethyl)phenyl)indazoles as potent antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[3] This channel is a key player in inflammatory pain pathways. The trifluoromethyl group on the phenyl ring was found to be crucial for activity. A hypothetical trifluoromethoxy analog could potentially exhibit altered potency or pharmacokinetic properties.

Antiviral Activity

Recent studies have identified indazole-containing compounds with potent anti-influenza activity. Notably, a derivative bearing a 4-trifluoromethoxy substituent on a terminal aromatic ring demonstrated significant antiviral efficacy.[4] This highlights the potential of the trifluoromethoxy group in the design of novel antiviral agents.

Structure-Activity Relationships (SAR)

The systematic exploration of SAR is crucial for optimizing the therapeutic potential of trifluoromethoxy-indazole derivatives. While comprehensive comparative studies are still emerging, some general principles can be outlined.

Table 1: Hypothetical Comparative SAR of Indazole Derivatives

| Compound ID | R1 | R2 | Target | IC50 (nM) |

| 1a | H | - | Kinase X | >10000 |

| 1b | -CF₃ | - | Kinase X | 500 |

| 1c | -OCF₃ | - | Kinase X | 250 |

| 2a | - | Phenyl | TRPA1 | >5000 |

| 2b | - | 2-CF₃-Phenyl | TRPA1 | 1230 |

| 2c | - | 2-OCF₃-Phenyl | TRPA1 | Data not available |

This table is illustrative and based on general principles of medicinal chemistry. The development of direct comparative studies is a key area for future research.

The position of the trifluoromethoxy group on the indazole ring or on appended aryl groups is critical in determining the biological activity. Molecular docking studies on various indazole derivatives have shown that the indazole core typically forms key hydrogen bonds with the hinge region of kinases.[5][6] The substituents on the indazole ring and any attached phenyl rings then occupy adjacent hydrophobic pockets. The trifluoromethoxy group, with its larger size and different electronic properties compared to a trifluoromethyl group, would be expected to alter the binding mode and affinity.

Visualization of Key Concepts

General Synthetic Workflow

Caption: General workflow for the synthesis of trifluoromethoxy-indazole derivatives.

Conceptual Kinase Binding Mode

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(trifluoromethoxy)-1H-indazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold and the Impact of Trifluoromethoxy Substitution

The 1H-indazole core is a bicyclic aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its frequent appearance in a wide array of biologically active compounds, including several FDA-approved drugs.[2][3] The unique electronic properties and structural rigidity of the indazole ring system allow it to serve as an effective pharmacophore, capable of engaging in various interactions with biological targets.[4] Its derivatives have shown a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5]

The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring is a strategic modification aimed at enhancing the therapeutic potential of this scaffold. The trifluoromethoxy group is a bioisostere of other functionalities and is known to significantly modulate the physicochemical properties of a molecule. It can improve metabolic stability, increase lipophilicity, and alter electronic distribution, which can in turn enhance membrane permeability, bioavailability, and binding affinity to target proteins.[6] This guide will provide an in-depth exploration of the potential biological activities of 5-(trifluoromethoxy)-1H-indazole compounds, focusing on their applications in oncology and neurobiology, and will detail the experimental methodologies for their evaluation.

Oncological Applications: Targeting Key Signaling Pathways in Cancer

The 5-(trifluoromethoxy)-1H-indazole scaffold is a promising framework for the development of novel anti-cancer agents, particularly as inhibitors of protein kinases that are critical for tumor growth and survival.

Mechanism of Action: Kinase Inhibition

Many indazole derivatives have been developed as potent inhibitors of various protein kinases, such as anaplastic lymphoma kinase (ALK), tropomyosin receptor kinase (TRK), and fibroblast growth factor receptor (FGFR).[7][8][9] These kinases are often dysregulated in cancer through mutations, amplifications, or chromosomal rearrangements, leading to uncontrolled cell proliferation and survival. The 1H-indazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of these kinases and thereby blocking their catalytic activity.[3][4] The 5-(trifluoromethoxy) substituent can further enhance this interaction and improve the overall pharmacological profile of the inhibitor.

The general mechanism of action for these kinase inhibitors involves the disruption of downstream signaling pathways crucial for cancer cell survival and proliferation. For instance, inhibition of the ALK or TRK fusion proteins can block the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Signaling pathway of ALK/TRK kinase inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-(trifluoromethoxy)-1H-indazole compounds is limited, we can infer key relationships from related indazole-based kinase inhibitors.

-

5-Position Substitution: The nature of the substituent at the 5-position of the indazole ring is critical for potency and selectivity. Aromatic ring substitutions at this position have been a focus for discovering highly active and selective inhibitors.[4] The trifluoromethoxy group at this position is expected to contribute favorably to the compound's activity.

-

3-Position Modification: The 3-position of the indazole ring is often modified to interact with the solvent-exposed region of the kinase ATP-binding pocket. The introduction of various functional groups at this position can significantly impact the compound's inhibitory profile.[9]

-

N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's pharmacokinetic properties and its interaction with the target kinase.

Experimental Protocols for Oncological Evaluation

This protocol describes a general method for assessing the inhibitory activity of 5-(trifluoromethoxy)-1H-indazole compounds against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., ALK, TRK)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the 5-(trifluoromethoxy)-1H-indazole compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4]

Materials:

-

Cancer cell line (e.g., a line with a known ALK or TRK fusion)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-(trifluoromethoxy)-1H-indazole compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental workflow for oncological evaluation.

Quantitative Data for Related Indazole Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 3-amino-1H-indazole derivative | Pan-BCR-ABL | Varies | [10] |

| 5-(3,5-difluorobenzyl)-1H-indazole derivative | ALK/ROS1 | 512 (ALK), 766 (ROS1) | [7] |

| Novel indazole derivative | TRKA | 4.7 (G595R mutant) | [8] |

Neurological Applications: Modulating Neuronal Signaling

The 5-(trifluoromethoxy)-1H-indazole scaffold also holds promise for the treatment of neurological disorders, including neuroinflammation and neuropathic pain.

Mechanism of Action: TRPA1 Antagonism

Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons that is activated by a variety of noxious stimuli, including inflammatory mediators.[5][11] Antagonism of TRPA1 is a validated therapeutic strategy for the treatment of pain and inflammation.[5][11] Studies on 5-(2-(trifluoromethyl)phenyl)indazoles have demonstrated their potent antagonist activity at the TRPA1 channel.[5][11] It is plausible that 5-(trifluoromethoxy)-1H-indazole derivatives could exhibit similar activity.

Mechanism of TRPA1 antagonism.

Experimental Protocols for Neurological Evaluation

This assay measures changes in intracellular calcium levels in response to TRPA1 activation and inhibition.

Materials:

-

HEK293 cells stably expressing human TRPA1

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

TRPA1 agonist (e.g., allyl isothiocyanate - AITC)

-

5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or imaging system

Procedure:

-

Seed the HEK293-hTRPA1 cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Add various concentrations of the 5-(trifluoromethoxy)-1H-indazole compound to the wells.

-

Measure the baseline fluorescence.

-

Add the TRPA1 agonist to the wells to stimulate calcium influx.

-

Immediately measure the fluorescence signal over time.

-

Calculate the inhibition of the agonist-induced calcium response by the compound and determine the IC₅₀ value.

The Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents is a commonly used preclinical model.[5]

Materials:

-

Rodents (e.g., rats or mice)

-

Complete Freund's Adjuvant (CFA)

-

5-(trifluoromethoxy)-1H-indazole compound (formulated for oral or intraperitoneal administration)

-

Vehicle control

-

Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

-

Induce inflammation by injecting CFA into the hind paw of the rodents.

-

After a set period for inflammation to develop (e.g., 24 hours), administer the 5-(trifluoromethoxy)-1H-indazole compound or vehicle.

-

At various time points after treatment, assess the pain response of the animals using the appropriate apparatus.

-

Compare the pain thresholds of the treated group to the vehicle control group to determine the analgesic efficacy of the compound.

Conclusion and Future Directions

The 5-(trifluoromethoxy)-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential biological activities. The strategic incorporation of the trifluoromethoxy group is anticipated to confer advantageous physicochemical and pharmacokinetic properties. While direct experimental data on this specific scaffold is emerging, the wealth of information on related indazole derivatives provides a strong rationale for its exploration in oncology, neuroinflammation, and other therapeutic areas.

Future research should focus on the synthesis and systematic evaluation of a library of 5-(trifluoromethoxy)-1H-indazole derivatives to establish clear structure-activity relationships. In-depth preclinical studies, including pharmacokinetic and toxicology assessments, will be crucial to identify lead candidates for further development. The versatility of the indazole core, combined with the beneficial properties of the trifluoromethoxy group, positions these compounds as a highly attractive area for continued investigation in the field of drug discovery.

References

-

Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]

-

Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Sci-Hub. [Link]

-

Shan, X., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 152, 108014. [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

-

Zhao, D., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 279, 116640. [Link]

-

Tully, D. C., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

-

Menichincheri, M., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 559–563. [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875–15887. [Link]

-

Pharsight. (n.d.). Drug Therapeutics of Ntrk Gene Fusion Positive Tumors. Retrieved from [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875–15887. [Link]

-

Tully, D. C., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

-

Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1259–1279. [Link]

-

Qin, Q., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]

-

Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600–2604. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists / Journal of Medicinal Chemistry, 2014 [sci-hub.red]

The Structure-Activity Relationship of Tert-Butyl Indazole-1-carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold and the Strategic Role of the N1-tert-Butoxycarbonyl Group

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its versatile structure has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[4]

The regiochemistry of substitution on the indazole ring is critical for its biological activity. The N1 and N2 positions of the pyrazole moiety offer sites for substitution that can profoundly influence the molecule's interaction with its biological target. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position to form tert-butyl indazole-1-carboxylates serves a dual purpose in drug discovery. Primarily, it is a widely used protecting group in multi-step syntheses, facilitating regioselective functionalization at other positions of the indazole ring, particularly at the C3 position.[1] However, the N1-Boc group is more than just a synthetic handle; its steric bulk and electronic properties can also directly contribute to the pharmacological profile of the final compound, making the study of its structure-activity relationship (SAR) a critical aspect of drug design. This guide provides an in-depth analysis of the SAR of tert-butyl indazole-1-carboxylates, with a focus on their development as kinase inhibitors.

The Synthetic Logic: Accessing Chemical Diversity in the Tert-Butyl Indazole-1-carboxylate Scaffold

The exploration of the SAR of any chemical scaffold is contingent on the ability to synthesize a diverse library of analogues. For tert-butyl indazole-1-carboxylates, a common and effective strategy involves the N-Boc protection of a commercially available or synthesized indazole, followed by functionalization at key positions.

A particularly powerful approach for introducing diversity at the C3 position is through halogenation, most commonly iodination, of the N-Boc protected indazole, followed by transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents at this position.

Below is a generalized workflow for the synthesis of substituted tert-butyl indazole-1-carboxylates:

Caption: Generalized synthetic workflow for C3-functionalized tert-butyl indazole-1-carboxylates.

This synthetic strategy provides a robust platform to systematically probe the impact of various substituents on the biological activity of the tert-butyl indazole-1-carboxylate scaffold.

Structure-Activity Relationship (SAR) Analysis: A Case Study of PKMYT1 Kinase Inhibitors

A recent patent application has disclosed a series of novel indazole compounds as potent inhibitors of the protein kinase, membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1).[5][6] This kinase is a key regulator of the G2/M cell cycle checkpoint and has emerged as a promising target for cancer therapy.[5] Several of the exemplified compounds feature the tert-butyl indazole-1-carboxylate core, providing a valuable dataset for SAR analysis.

The general structure of these inhibitors is a 3-substituted tert-butyl indazole-1-carboxylate. The SAR can be dissected by examining the impact of substitutions at the C3, C4, C5, and C6 positions of the indazole ring.

Core Indazole Substitutions and Their Impact on PKMYT1 Inhibition

The following table summarizes the PKMYT1 inhibitory activity of a selection of tert-butyl indazole-1-carboxylate analogues:

| Compound | R3-Substituent | R4-Substituent | R5-Substituent | R6-Substituent | PKMYT1 IC50 (nM) |

| 1 | 4-Fluorophenyl | H | H | H | 100-500 |

| 2 | 4-Chlorophenyl | H | H | H | 50-100 |

| 3 | Phenyl | F | H | H | >1000 |

| 4 | 4-Fluorophenyl | H | Cl | H | 10-50 |

| 5 | 4-Fluorophenyl | H | H | Cl | 50-100 |

Data extracted from patent WO2024179948A1.[6]

From this data, several key SAR trends can be elucidated:

-

Substitution at the C3-Position is Crucial for Activity: The presence of an aryl group at the C3 position appears to be a key determinant of inhibitory activity.

-

Electronic Effects of C3-Aryl Substituents: A comparison of compounds 1 and 2 suggests that electron-withdrawing groups on the C3-phenyl ring are favorable for potency. The 4-chlorophenyl analogue (2 ) is more potent than the 4-fluorophenyl analogue (1 ).

-

Impact of Substitution on the Indazole Core:

-

Fluorine substitution at the C4 position (compound 3 ) is detrimental to activity.

-

Chlorine substitution at the C5 position (compound 4 ) significantly enhances potency compared to the unsubstituted analogue.

-

Chlorine substitution at the C6 position (compound 5 ) also improves potency, but to a lesser extent than C5-chloro substitution.

-

Caption: Summary of key structure-activity relationships for PKMYT1 inhibition.

Experimental Protocols: A Self-Validating System for Synthesis and Evaluation

To ensure the reproducibility and reliability of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative tert-butyl indazole-1-carboxylate inhibitor and its biological evaluation.

Synthesis of tert-Butyl 5-chloro-3-(4-chlorophenyl)-1H-indazole-1-carboxylate (Compound 2 analogue with C5-Cl)

This protocol describes the synthesis of a potent PKMYT1 inhibitor, integrating the favorable substitutions identified in the SAR analysis.

Step 1: N-Boc Protection of 5-chloro-1H-indazole

-

To a solution of 5-chloro-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-chloro-1H-indazole-1-carboxylate.

Step 2: C3-Iodination of tert-Butyl 5-chloro-1H-indazole-1-carboxylate

-

To a solution of tert-butyl 5-chloro-1H-indazole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF, 0.3 M), add potassium hydroxide (KOH, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate.

Step 3: Suzuki-Miyaura Coupling

-

In a microwave-safe vial, combine tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

-

Add a suitable solvent system, for example, a mixture of dioxane and water.

-

Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).[1]

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by flash column chromatography.

Biological Evaluation: PKMYT1 Kinase Assay

The inhibitory activity of the synthesized compounds against PKMYT1 can be determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[5]

Protocol:

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT.

-

Add the PKMYT1 enzyme and the substrate (e.g., a generic kinase substrate peptide) to the reaction buffer.

-

Serially dilute the test compounds in DMSO and add them to the enzyme/substrate mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase/luciferin reaction.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.

Caption: Workflow for the PKMYT1 kinase inhibition assay.

Conclusion and Future Perspectives

The tert-butyl indazole-1-carboxylate scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The N1-Boc group, while often employed as a protecting group, can also play a significant role in the molecule's interaction with its target. The SAR analysis of PKMYT1 inhibitors reveals that strategic substitution on the indazole core, particularly at the C3 and C5 positions, can lead to a significant enhancement in potency.

The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse libraries of tert-butyl indazole-1-carboxylate analogues, enabling a thorough exploration of the available chemical space. Future work in this area could focus on:

-

Exploring a wider range of substituents at all positions of the indazole ring to further refine the SAR.

-

Investigating the impact of the N1-Boc group by comparing the activity of N1-Boc protected compounds with their N1-H or other N1-substituted counterparts.

-

Utilizing computational modeling and structure-based drug design to rationalize the observed SAR and guide the design of next-generation inhibitors.

-

Evaluating the pharmacokinetic and in vivo efficacy of the most potent compounds to assess their potential as clinical candidates.